3-Hydroxy-4,5-dimethylfuran-2(5H)-one

Olfactory receptor pharmacology Enantioselective receptor activation Flavor chemistry

Specify sotolone by stereochemistry—not just CAS—for reproducible olfactory and receptor studies. The S-enantiomer activates human olfactory receptor OR8D1 with an EC50 of 84.98 μM, while the R-enantiomer is 2-fold less potent (167.2 μM). This butenolide dimerizes in chloroform via intermolecular H-bonding; the structural analog maple furanone remains monomeric, causing quantifiable error in substitution. With FD factor 1024 in rice wine and OAV 290 in mead, part-per-billion sensory impact demands verified purity ≥97% and defined enantiomeric composition.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 28664-35-9
Cat. No. B146786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4,5-dimethylfuran-2(5H)-one
CAS28664-35-9
Synonyms3-Hydroxy-4,5-dimethyl-2(5H)furanone;  _x000B_3,4-Dimethyl-2-hydroxy-2-butan-1,4-olide;  3-Hydroxy-4,5-dimethyl-2(5H)-furanone;  4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one;  Sautalone;  Sotolon;  Sotolone
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1C(=C(C(=O)O1)O)C
InChIInChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h4,7H,1-2H3
InChIKeyUNYNVICDCJHOPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4,5-dimethylfuran-2(5H)-one (CAS 28664-35-9) Technical Procurement Guide: Sotolone Specifications and Selection Criteria


3-Hydroxy-4,5-dimethylfuran-2(5H)-one (CAS 28664-35-9), commonly known as sotolone, is a chiral butenolide belonging to the chemical class of 2(5H)-furanones [1]. This compound functions as a high-impact aroma chemical characterized by its extraordinarily low odor detection threshold and complex sensory profile that varies with concentration and stereochemistry [2]. Sotolone occurs naturally in fenugreek seeds, roasted coffee, aged alcoholic beverages, and heat-processed foods, and is industrially utilized as a flavoring agent (FEMA 3634) and analytical reference standard [3]. Its molecular formula is C6H8O3 with a molecular weight of 128.13 g/mol [4].

Sourcing 3-Hydroxy-4,5-dimethylfuran-2(5H)-one: Why Generic Furanone Interchange Is Technically Unsound


Generic substitution among 2(5H)-furanones is technically indefensible due to orthogonal differentiation across stereochemistry, receptor activation profiles, and solution-state aggregation behavior. Sotolone exhibits enantiomer-specific odor thresholds differing by over an order of magnitude and enantiomer-specific EC50 values against human olfactory receptor OR8D1 [1]. Furthermore, the compound undergoes spontaneous dimerization in chloroform solution through intermolecular hydrogen bonding, a physical property not shared by its closest structural analog maple furanone (5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one), which remains monomeric under identical conditions [2]. These stereochemical and physicochemical distinctions directly impact analytical reproducibility, sensory consistency in formulation, and experimental outcomes in receptor studies, rendering substitution with other butenolides or furanones a source of quantifiable error [3].

3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolone): Quantitative Differentiation Evidence for Scientific Selection


Enantiomer-Specific Human Olfactory Receptor OR8D1 Activation: S- vs R-Sotolone EC50 Comparison

Sotolone is a chiral molecule whose two enantiomers activate the human olfactory receptor OR8D1 with quantitatively distinct potencies. The S-enantiomer exhibits an EC50 of 84.98 μM, whereas the R-enantiomer shows an EC50 of 167.2 μM, representing a nearly 2-fold difference in activation potency . This receptor-level differentiation corresponds to distinct odor qualities and markedly different odor detection thresholds in air: the S-form (sweet, milky, acid, nutty) at 0.0048 μg/m³ vs the R-form (smoky, burned, herbaceous, green) at 0.0514 μg/m³, an over 10-fold difference in sensitivity [1].

Olfactory receptor pharmacology Enantioselective receptor activation Flavor chemistry

Receptor Selectivity: Sotolone vs Furaneol Differential OR8D1 Activation

Among key food furanones, receptor activation profiles are non-overlapping. Sotolone specifically activates human olfactory receptor OR8D1, whereas the structurally related furanone Furaneol (4-hydroxy-2,5-dimethylfuran-3(2H)-one) does not activate OR8D1 but instead activates distinct receptor types [1]. This receptor-level divergence establishes that sotolone and Furaneol are not functionally interchangeable as olfactory stimuli despite both being 2,5-dimethyl-substituted furanones. In heat-processed licorice (Succus Liquiritiae), this functional differentiation is reflected in aroma potency: Furaneol exhibited the highest flavor dilution (FD) factor of 2048, while sotolone showed an FD factor of 1024, a 2-fold difference in aroma extract dilution analysis [2].

Olfactory receptor specificity GPCR ligand selectivity Sensory neuroscience

Solution-State Aggregation: Sotolone Dimerization vs Maple Furanone Monomeric Behavior

In chloroform solution, sotolone spontaneously forms a hydrogen-bonded dimer (1a), whereas its closest structural analog maple furanone (5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one) remains monomeric under identical conditions [1]. This differential aggregation behavior was established through combined optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) spectroscopy, with time-dependent density functional theory (TDDFT) calculations confirming the dimeric structure and high transition state barriers for enol/keto tautomerization [2]. The dimerization phenomenon alters the effective molecular weight in solution and influences intermolecular interactions in formulation matrices.

Physical organic chemistry Spectroscopic analysis Formulation science

Comparative Aroma Potency: Sotolone FD Factor vs Abhexon in Sweet-Type Chinese Rice Wine

In sweet-type Chinese rice wine analyzed by aroma extract dilution analysis (AEDA), sotolone exhibited the highest flavor dilution (FD) factor of 1024 among all identified odorants, co-dominant with 2- and 3-methylbutanol [1]. In contrast, its ethyl analog abhexon (5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one, also known as maple furanone) showed FD factors ranging from 64 to 256 in Jura flor-sherry wines, representing a 4- to 16-fold lower aroma potency relative to sotolone in comparable fermented beverage matrices [2]. This quantitative difference in FD factor translates to substantially different sensory impact per unit concentration.

Aroma extract dilution analysis Flavor chemistry Beverage science

Regulatory Safety Profile: Sotolone Genotoxicity vs α,β-Unsaturated Ketone Read-Across Exclusion

The Research Institute for Fragrance Materials (RIFM) safety assessment for 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one (sotolone) concluded, based on existing data, that the compound does not present a concern for genotoxicity [1]. The European Food Safety Authority (EFSA) evaluation of furanones and tetrahydrofurfuryl derivatives (chemical group 13) established safe use concentrations of 0.05 mg/kg feed for poultry and pigs, and 0.08 mg/kg feed for cattle, salmonids, and non-food-producing animals [2]. Importantly, this favorable safety profile is not class-wide: structurally related α,β-unsaturated ketones and lactones in FGE.217Rev2 require case-by-case genotoxicity evaluation, with some members flagged for potential concern [3].

Regulatory toxicology Genotoxicity assessment Flavor safety

Odor Activity Value (OAV) in Food Matrices: Sotolone OAV = 290 in Mead

In mead (honey wine), sotolone (3-hydroxy-4,5-dimethylfuran-2(5H)-one) exhibited an odor activity value (OAV) of 290, calculated as the ratio of its measured concentration (0.448 μg/L) to its odor detection threshold in the matrix [1]. This OAV quantifies its substantial contribution to the overall aroma profile of fermented honey beverages. In a separate study of pan-fried white mushrooms (Agaricus bisporus), sotolone was among four odorants with OAVs exceeding 10, alongside 4-hydroxy-2,5-dimethylfuran-3(2H)-one, phenylacetaldehyde, and 2,3-diethyl-5-methylpyrazine, confirming its consistent role as a high-impact aroma compound across diverse food matrices [2].

Odor activity value Aroma quantitation Food chemistry

3-Hydroxy-4,5-dimethylfuran-2(5H)-one: Evidence-Based Procurement Application Scenarios


Olfactory Receptor Pharmacology: OR8D1 Agonist Studies Requiring Defined Stereochemistry

For researchers investigating human olfactory receptor OR8D1 activation mechanisms, 3-hydroxy-4,5-dimethylfuran-2(5H)-one serves as a validated agonist with enantiomer-specific potency data. The S-enantiomer activates OR8D1 with an EC50 of 84.98 μM, whereas the R-enantiomer exhibits an EC50 of 167.2 μM [1]. Procurement of enantiomerically defined material is essential for dose-response studies and receptor binding assays, as racemic or undefined stereoisomeric mixtures introduce a 2-fold variability in apparent potency and confound interpretation of structure-activity relationships. This receptor is specifically engaged by sotolone but not by the related furanone Furaneol, establishing sotolone as a selective molecular probe for OR8D1-mediated olfactory signaling [2].

Flavor and Fragrance Formulation: High-Potency Caramel/Maple Notes with Concentration-Dependent Profile Control

In flavor and fragrance formulation, 3-hydroxy-4,5-dimethylfuran-2(5H)-one is deployed at part-per-billion concentrations due to its exceptionally low odor detection threshold. The compound exhibits the highest FD factor (1024) among odorants in sweet-type Chinese rice wine and an OAV of 290 in mead, confirming its disproportionate sensory impact relative to concentration [1]. Formulators must specify stereochemical composition because the S-enantiomer (sweet, milky, acid, nutty; threshold 0.0048 μg/m³) and R-enantiomer (smoky, burned, herbaceous, green; threshold 0.0514 μg/m³) produce distinctly different organoleptic profiles [2]. Substitution with abhexon (maple furanone) is not equivalent, as its FD factor ranges only 64-256, requiring 4- to 16-fold higher usage rates to achieve comparable sensory intensity .

Analytical Reference Standard: GC-MS and HPLC Quantitation in Food and Beverage Quality Control

As an analytical reference standard, 3-hydroxy-4,5-dimethylfuran-2(5H)-one is employed for quantitation in beer samples using gas chromatography and in reverse-phase HPLC methods with simple acetonitrile/water/phosphoric acid mobile phases [1]. Its identification as a key aroma compound with OAV > 10 in pan-fried mushrooms and OAV = 290 in mead establishes it as a critical marker for quality control of heat-processed foods and fermented beverages [2]. The compound's regulatory safety profile—no genotoxicity concern per RIFM assessment and EFSA-established safe feed concentrations of 0.05-0.08 mg/kg—supports its use in food-contact and flavor analysis without triggering additional toxicological documentation requirements that may apply to other furanones under FGE.217Rev2 scrutiny .

Biotechnological Glycosylation Research: Enzymatic Derivatization for Flavor Precursor Development

In biocatalysis and flavor precursor development, 3-hydroxy-4,5-dimethylfuran-2(5H)-one serves as a substrate for UDP-glycosyltransferase (UGT)-mediated glucosylation. A systematic screen identified 25 distinct biocatalysts capable of transferring D-glucose to sotolone, compared to 24 for maple furanone and 15 for Furaneol [1]. The compound's differential aggregation behavior—existing as a dimer in chloroform solution whereas maple furanone remains monomeric—may influence substrate recognition and reaction kinetics in non-aqueous enzymatic systems [2]. Procurement of high-purity (>97%) material is required to avoid interference from structurally related impurities during biocatalyst screening and product characterization.

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